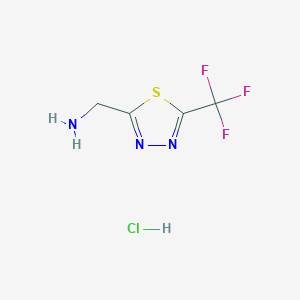

(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Description

(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an aminomethyl (-CH₂NH₂) group at the 2-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The compound’s molecular formula is C₄H₆ClF₃N₃S, with a molecular weight of 235.62 g/mol.

The 1,3,4-thiadiazole scaffold is notable for its electron-deficient aromatic ring, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C4H5ClF3N3S |

|---|---|

Molecular Weight |

219.62 g/mol |

IUPAC Name |

[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C4H4F3N3S.ClH/c5-4(6,7)3-10-9-2(1-8)11-3;/h1,8H2;1H |

InChI Key |

IIIUXDLXHMURRX-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NN=C(S1)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride typically involves the introduction of a trifluoromethyl group into the thiadiazole ring. One common method is the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and thiadiazole groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Trifluoromethyl vs. Alkyl Groups : The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity (logP ~2.45) compared to -CH₃ (logP ~1.2) or -CH₂CH₃ (logP ~1.8), enhancing membrane permeability .

- Thiazole derivatives () exhibit higher aqueous solubility due to reduced ring strain .

- Aromatic Substituents : Pyridinyl () or thiophenyl () groups introduce π-π stacking capabilities, critical for protein-binding interactions in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Properties

The synthesis of (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride involves several chemical reactions that yield a compound with notable structural characteristics. The trifluoromethyl group enhances the lipophilicity and biological activity of the thiadiazole ring. The crystal structure studies indicate that the compound exhibits a planar conformation conducive to interaction with biological targets .

Anticancer Activity

Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, one study evaluated a series of 1,3,4-thiadiazole derivatives against various cancer cell lines including MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). The results indicated that certain derivatives induced apoptosis through caspase activation pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4b (3-Cl) | MCF7 | 15.0 | Caspase 3 and 9 activation |

| 4c (4-Cl) | MCF7 | 12.5 | Caspase 3 and 9 activation |

| Doxorubicin | MCF7 | 10.0 | DNA intercalation |

The above table illustrates the comparative efficacy of selected compounds against MCF7 cells, highlighting the promising nature of thiadiazole derivatives in inducing apoptosis.

The biological activity of (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride can be attributed to its ability to induce apoptosis in cancer cells. This is primarily mediated through the activation of caspases—key enzymes in the apoptotic pathway. Studies have shown that compounds containing the thiadiazole moiety can enhance caspase activity significantly compared to standard chemotherapeutics like doxorubicin .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives for their anticancer properties. The study reported that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-substituted counterparts .

Example Study Findings:

- Study Title: Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers.

- Findings: The study found that specific derivatives not only inhibited cell proliferation but also induced apoptosis via the caspase pathway in multiple cancer cell lines.

Q & A

Q. What are the optimized synthetic routes for (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Cyclocondensation : Reaction of thiosemicarbazides with trifluoromethyl-substituted carboxylic acids under acidic conditions (e.g., POCl₃) to form the thiadiazole ring .

- Reductive Amination : Reduction of intermediate aldehydes or nitriles (e.g., using NaBH₄ or LiAlH₄) to generate the primary amine, followed by HCl salt formation .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (reduction step) | Prevents side reactions |

| Solvent | EtOH or MeOH | Enhances solubility of intermediates |

| Reaction Time | 12–24 hours (cyclocondensation) | Ensures complete ring closure |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm (≥98% purity threshold for biological assays) .

- NMR : Confirm structural features (e.g., trifluoromethyl singlet at ~110 ppm in ¹⁹F NMR; thiadiazole proton signals at δ 8.2–8.5 ppm in ¹H NMR) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H⁺]⁺ at m/z 232.03) .

Q. What are the recommended storage conditions to ensure compound stability?

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : The CF₃ group resists oxidative degradation by cytochrome P450 enzymes, improving pharmacokinetic profiles in vitro .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition : Screen against cysteine proteases (e.g., caspase-3) due to thiadiazole’s electron-deficient sulfur .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) to quantify intracellular accumulation in HeLa or HEK293 cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from off-target toxicity .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed thiadiazole) that may confound activity readings .

Q. What strategies optimize solubility for in vivo studies without compromising stability?

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Molecular Docking : Map the thiadiazole core’s electrostatic potential to predict binding to ATP-binding pockets (e.g., kinase targets) .

- QSAR Models : Correlate CF₃ substitution patterns with logD and polar surface area to prioritize analogs for synthesis .

Q. What are the challenges in scaling up synthesis for preclinical trials, and how can they be mitigated?

- Byproduct Formation : At scale, dimerization of intermediates may occur; mitigate via slow addition of reducing agents (e.g., NaBH₄) at controlled pH .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) to improve throughput (>80% recovery) .

Q. How do researchers address discrepancies between in silico predictions and experimental data in target engagement?

- Biophysical Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics directly, bypassing assay artifacts .

- Mutagenesis Studies : Engineer point mutations in suspected binding residues (e.g., kinase catalytic domains) to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.